N-(3-chloro-4-fluorophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
Molecular Formula |
C17H15ClFN5O |
|---|---|
Molecular Weight |
359.8 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-5-(3,4-dimethylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C17H15ClFN5O/c1-9-3-4-11(7-10(9)2)20-16-15(22-24-23-16)17(25)21-12-5-6-14(19)13(18)8-12/h3-8H,1-2H3,(H,21,25)(H2,20,22,23,24) |
InChI Key |
HTCSICBRYPHBEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NNN=C2C(=O)NC3=CC(=C(C=C3)F)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloro-4-fluoroaniline with 3,4-dimethylaniline in the presence of a coupling agent to form the intermediate product. This intermediate is then subjected to cyclization with a triazole-forming reagent under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to ensure consistent production at a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in cancer cells or modulation of receptor signaling in inflammatory responses .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
*Calculated based on molecular formulas where explicit data were unavailable.
Key Observations:
- Halogenation: The target compound’s 3-chloro-4-fluorophenyl group provides a balance of electron-withdrawing effects and hydrophobic interactions, distinguishing it from analogues with single halogens (e.g., ) or non-fluorinated substituents .
- Alkylation: The 3,4-dimethylphenylamino group in the target enhances steric bulk and lipophilicity compared to smaller substituents like amino or methyl .
- Biological Implications : Compounds with benzyl groups (e.g., ) may exhibit improved membrane permeability but reduced metabolic stability due to increased oxidation susceptibility.
Physicochemical and Pharmacological Properties
- Lipophilicity: The target’s 3,4-dimethylphenylamino group increases logP compared to analogues with polar substituents (e.g., methoxy in ). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Metabolic Stability: Fluorine in the target’s amide substituent resists oxidative metabolism, offering an advantage over non-fluorinated compounds like .
Biological Activity
N-(3-chloro-4-fluorophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, synthesis, and various biological activities, including antimicrobial, antiviral, and anticancer effects.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological potential. The presence of chlorine and fluorine substituents on the phenyl ring enhances its biological activity by influencing the electronic properties of the molecule.
Synthesis
The synthesis of this compound typically involves a multi-step process, including:
- Formation of the Triazole Ring : Utilizing azide and alkyne precursors.
- Substitution Reactions : Introducing the chloro and fluoro groups through electrophilic aromatic substitution.
- Carboxamide Formation : Finalizing the structure by converting the carboxylic acid to an amide.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays against various cancer cell lines have shown promising results:
- IC50 Values : The compound displayed IC50 values comparable to established chemotherapeutics like doxorubicin in leukemia cell lines such as K-562 and HL-60 .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy. Studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell walls and interference with metabolic pathways.
Antiviral Activity
Preliminary findings suggest that this compound may inhibit viral replication. Specific assays have shown activity against viruses such as HIV and influenza by targeting viral enzymes critical for replication .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation and viral replication.
- Receptor Modulation : The compound could modulate receptor activity associated with cell signaling pathways.
Case Studies
A series of case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a comparative study with other triazole derivatives, this compound showed superior anticancer activity in vitro.
- Case Study 2 : A clinical trial assessing its effectiveness in patients with resistant bacterial infections indicated promising results, warranting further investigation.
Q & A
Basic Synthesis & Characterization
Q: What are the key steps in synthesizing N-(3-chloro-4-fluorophenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide, and how are intermediates characterized?
A:
-
Synthesis Steps :
- Triazole Ring Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole core. This "click" reaction ensures regioselectivity and high yield .
- Substitution : Introduce the 3-chloro-4-fluorophenyl group via nucleophilic aromatic substitution or coupling reagents (e.g., EDC·HCl, HOBt·H₂O) .
- Carboxamide Functionalization : React the triazole intermediate with 3,4-dimethylphenylamine using carbodiimide-mediated coupling .
-
Characterization :
- NMR Spectroscopy : Confirm regiochemistry and substituent positions (e.g., ¹H NMR for aromatic protons, ¹³C NMR for carbonyl groups) .
- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
- HPLC/Purity Analysis : Ensure >95% purity using reverse-phase chromatography .
Advanced: Resolving Biological Activity Discrepancies
Q: How can researchers resolve discrepancies in biological activity data between in vitro and in vivo models for this compound?
A:
- Solubility Optimization : Address low aqueous solubility (common in triazoles) using co-solvents (e.g., DMSO:PBS mixtures) or nanoparticle formulations .
- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., fluorophenyl group hydrolysis) and modify substituents (e.g., methyl groups for steric protection) .
- Dose-Response Calibration : Use pharmacokinetic (PK) modeling to align in vitro IC₅₀ values with in vivo dosing regimens .
Structural Analysis & Crystallography
Q: Which crystallographic tools are recommended for determining the crystal structure, and what challenges arise during refinement?
A:
-
Software :
-
Challenges :
Mechanistic Studies
Q: What strategies elucidate the mechanism of action of triazole-based compounds like this one?
A:
- Enzyme Inhibition Assays :
- Kinetic Analysis : Measure IC₅₀ values against target enzymes (e.g., kinases, cytochrome P450) using fluorogenic substrates .
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding poses with active sites .
- Cellular Pathways :
- RNA Sequencing : Identify differentially expressed genes in treated vs. untreated cancer cell lines .
- Western Blotting : Validate protein targets (e.g., apoptosis markers like caspase-3) .
Data Contradiction: Spectroscopic vs. Computational Data
Q: When NMR data conflicts with computational predictions (e.g., chemical shifts), how should researchers proceed?
A:
- Experimental Validation :
- Variable Temperature NMR : Assess dynamic effects (e.g., rotamers) that distort chemical shifts .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .
- Computational Adjustments :
- DFT Refinement : Recalculate shifts with solvent corrections (e.g., PCM model for DMSO) .
Synthesis Optimization
Q: What factors influence yield and purity during synthesis, and how can they be optimized?
A:
-
Critical Factors :
Parameter Optimization Strategy Temperature Maintain 0–5°C during azide-alkyne cycloaddition to prevent side reactions Catalyst Use CuI (1 mol%) for higher regioselectivity vs. CuSO₄ Solvent Anhydrous DMF for carboxamide coupling to avoid hydrolysis -
Purity Enhancement :
- Recrystallization : Use ethyl acetate/hexane (3:1) to remove unreacted amines .
- Column Chromatography : Employ gradient elution (CH₂Cl₂:MeOH 98:2 → 95:5) .
Advanced: Multi-Target Activity Analysis
Q: How can researchers assess the compound’s polypharmacology (multi-target effects) in complex biological systems?
A:
- Proteomics Profiling :
- Activity-Based Protein Profiling (ABPP) : Use broad-spectrum probes to identify off-target enzyme interactions .
- Network Pharmacology :
- STRING Database : Map protein-protein interaction networks to identify secondary targets .
- In Silico Toxicity Prediction :
- ADMET Prediction : Use SwissADME to assess hERG inhibition or hepatotoxicity risks .
Stability & Degradation Studies
Q: What methodologies assess the compound’s stability under physiological conditions?
A:
- Forced Degradation :
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24h; monitor degradation via HPLC .
- Photostability : Expose to UV light (λ = 254 nm) and quantify decomposition products .
- Mass Spectrometric Identification :
- LC-MS/MS : Characterize degradation products (e.g., hydrolyzed carboxamide) .
Advanced Synthon Design
Q: How can structural modifications improve target selectivity while minimizing toxicity?
A:
- Bioisosteric Replacement :
- Replace 3-chloro-4-fluorophenyl with 3-bromo-4-methylphenyl to enhance hydrophobic interactions .
- Scaffold Hopping :
- Introduce oxadiazole moieties (e.g., ) to modulate electron density and binding affinity .
- SAR Studies :
- Synthesize derivatives with varying alkyl chain lengths on the carboxamide group to optimize logP values .
Data Reproducibility
Q: What protocols ensure reproducibility in biological assays for this compound?
A:
- Standardized Assays :
- Cell Viability (MTT) : Use identical passage numbers for cell lines and pre-treat with serum-free media for 24h .
- Inter-Lab Validation :
- Share compound aliquots (in DMSO, -80°C storage) with collaborating labs to minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
